molecular formula C8H13N3O4S B11298145 N,N-diethyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N,N-diethyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11298145
M. Wt: 247.27 g/mol
InChI Key: ILWWKFGDSLMHJR-UHFFFAOYSA-N
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Description

N,N-diethyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of diethylamine with a suitable pyrimidine precursor. One common method involves the condensation of diethylamine with a pyrimidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying and packaging.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibitory effects on matrix metalloproteinases.

    2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Studied as xanthine oxidase inhibitors.

    1,6-dihydropyrimidine-5-carboxamide derivatives: Evaluated for their antimicrobial activity.

Uniqueness

N,N-diethyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

IUPAC Name

N,N-diethyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C8H13N3O4S/c1-3-11(4-2)16(14,15)6-5-9-8(13)10-7(6)12/h5H,3-4H2,1-2H3,(H2,9,10,12,13)

InChI Key

ILWWKFGDSLMHJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CNC(=O)NC1=O

Origin of Product

United States

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